molecular formula C20H24N2O3S B3445951 N-(4-methylbenzyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-(4-methylbenzyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

Cat. No. B3445951
M. Wt: 372.5 g/mol
InChI Key: VGAHPSZNXPCKCO-UHFFFAOYSA-N
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Description

“N-(4-methylbenzyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a phenylsulfonyl group and a 4-methylbenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The piperidine ring would provide a cyclic structure, while the phenylsulfonyl and 4-methylbenzyl groups would likely be attached at specific positions on this ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement and nature of its constituent groups. For example, the piperidine ring might participate in reactions involving the nitrogen atom, while the phenylsulfonyl and 4-methylbenzyl groups might influence the compound’s overall reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring might confer basicity, while the phenylsulfonyl and 4-methylbenzyl groups could affect properties like solubility and stability .

properties

IUPAC Name

1-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-7-9-17(10-8-16)15-21-20(23)18-11-13-22(14-12-18)26(24,25)19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAHPSZNXPCKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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